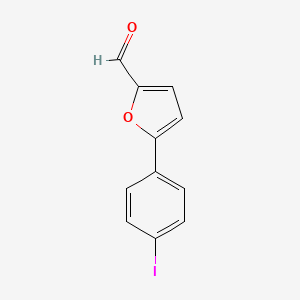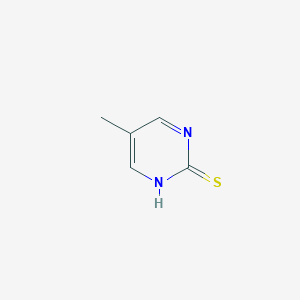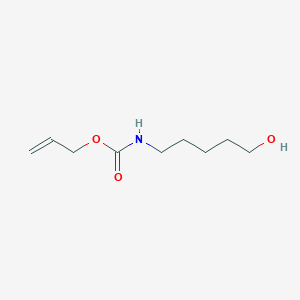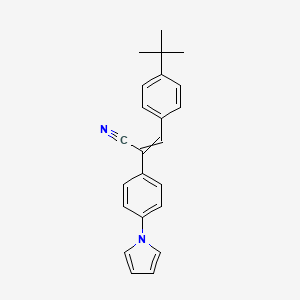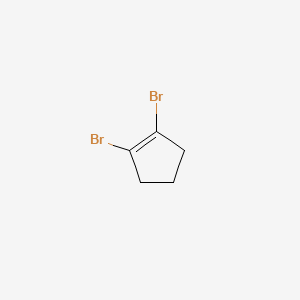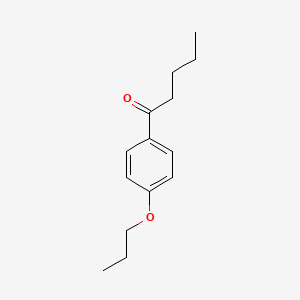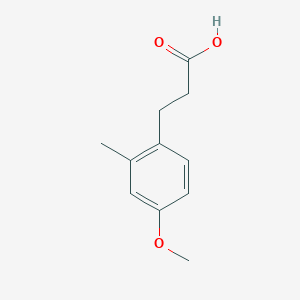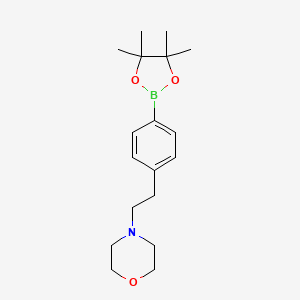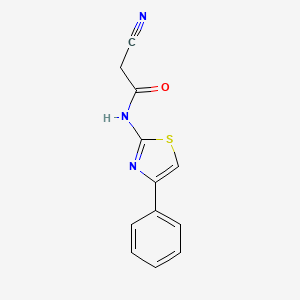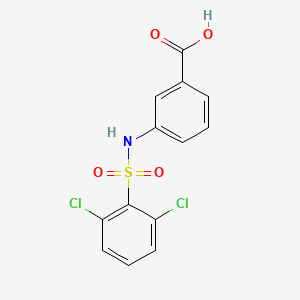
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO4S and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is suggested that the compound is a potential non-steroidal anti-inflammatory drug , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation in the body.
Mode of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and mitigating inflammation.
Biochemical Pathways
Given its potential role as a non-steroidal anti-inflammatory drug , it may impact the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As a potential non-steroidal anti-inflammatory drug , it is likely to reduce inflammation by inhibiting the production of prostaglandins.
生化分析
Biochemical Properties
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to bind to certain enzymes, potentially inhibiting their activity. For instance, it has been observed to interact with dihydrofolate synthase, an enzyme involved in the folate synthesis pathway . This interaction can lead to the inhibition of the enzyme’s activity, affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, potentially reducing inflammation . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For instance, its interaction with dihydrofolate synthase results in the inhibition of this enzyme, thereby affecting the folate synthesis pathway . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations . These temporal changes are crucial for understanding the compound’s stability and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold beyond which the compound exhibits significant toxic effects, including liver and kidney damage . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as folate synthesis . This inhibition can lead to changes in metabolite levels, impacting overall cellular metabolism. Additionally, the compound’s interactions with other metabolic enzymes can further influence its metabolic fate and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to serum proteins, influencing its distribution and localization . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-5-2-6-11(15)12(10)21(19,20)16-9-4-1-3-8(7-9)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNNTAODNWUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403640 |
Source


|
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613658-25-6 |
Source


|
| Record name | T6324920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
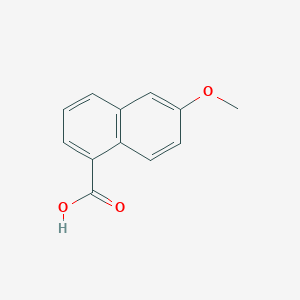
![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate](/img/structure/B1308666.png)
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B1308670.png)
